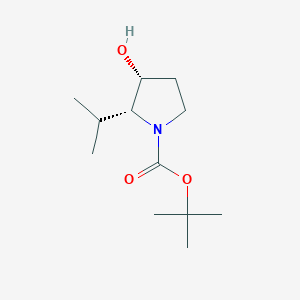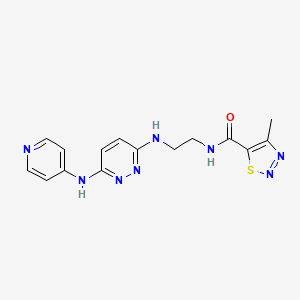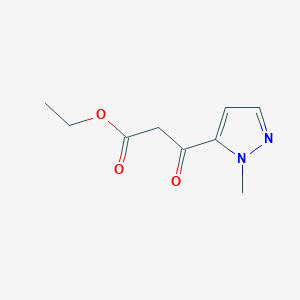![molecular formula C10H11BrClN3 B2900300 3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride CAS No. 1185483-92-4](/img/structure/B2900300.png)
3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride” is a chemical compound with the molecular formula C10H11BrClN3 . It has a molecular weight of 288.571 Da and is sold in solid form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringBrC1=CN(N=C1)CC2=CC(N)=CC=C2 . Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo N-arylation with aryl halides in the presence of copper powder .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties are not provided in the search results.Mechanism of Action
3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride acts as a catalyst in the synthesis of organic compounds. It acts by activating the hydrochloric acid to break the bonds of the reactants, allowing them to react with each other. The reaction is then completed by the addition of the catalyst, which helps to speed up the reaction.
Biochemical and Physiological Effects
3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride is not known to have any significant biochemical or physiological effects in humans or animals. It is considered to be non-toxic and non-mutagenic.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride in lab experiments is its relatively low cost and availability. It is also relatively easy to use and can be stored for long periods of time without degradation. The main limitation of this compound is its relatively low yield, which can make it difficult to obtain the desired product in large quantities.
Future Directions
The future directions for 3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride research include further exploration of its potential applications in the synthesis of organic compounds, such as drugs, dyes, and pigments. Additionally, further research could be done to explore its potential use in the production of organic semiconductors, organic light-emitting diodes, and organic photovoltaics. Finally, further research could be done to investigate its potential toxicity and mutagenic effects.
Synthesis Methods
3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride can be synthesized by reacting 4-bromo-1h-pyrazol-1-ylmethanamine with hydrochloric acid. This reaction produces the desired product in approximately 50% yield. The reaction is carried out in aqueous solution at room temperature.
Scientific Research Applications
3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride is widely used in the scientific research field. It is used in the synthesis of various compounds, such as drugs, dyes, and pigments. It is also used in the production of pharmaceuticals, cosmetics, and other products. In addition, this compound is also used in the production of organic semiconductors, organic light-emitting diodes, and organic photovoltaics.
Safety and Hazards
properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8;/h1-5,7H,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGUVGTIQHESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2900219.png)


![methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2900223.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2900225.png)



![N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2900231.png)
![methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate](/img/structure/B2900232.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)

![dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2900240.png)